molecular formula C19H23NO3 B2436121 N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide CAS No. 433945-71-2

N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B2436121
CAS No.: 433945-71-2
M. Wt: 313.397
InChI Key: QXNGTZBNDNERPT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,6-dimethylphenyl group and a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,6-dimethylaniline and 4-(4-methoxyphenoxy)butanoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures (0-5°C) to prevent side reactions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-4-(4-hydroxyphenoxy)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide is unique due to the presence of both 2,6-dimethylphenyl and 4-methoxyphenoxy groups, which confer specific chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-6-4-7-15(2)19(14)20-18(21)8-5-13-23-17-11-9-16(22-3)10-12-17/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNGTZBNDNERPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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